molecular formula C26H29ClN2O4 B11311817 1-(4-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11311817
M. Wt: 469.0 g/mol
InChI Key: RNVDITLMDXCOQV-UHFFFAOYSA-N
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Description

1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a butoxyphenyl group, a chloro substituent, and a dimethylaminopropyl side chain. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials.

Chemical Reactions Analysis

1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared to other similar compounds, such as:

The uniqueness of 1-(4-BUTOXYPHENYL)-7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H29ClN2O4

Molecular Weight

469.0 g/mol

IUPAC Name

1-(4-butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29ClN2O4/c1-4-5-15-32-19-10-7-17(8-11-19)23-22-24(30)20-16-18(27)9-12-21(20)33-25(22)26(31)29(23)14-6-13-28(2)3/h7-12,16,23H,4-6,13-15H2,1-3H3

InChI Key

RNVDITLMDXCOQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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